molecular formula C17H14FNO3 B4446093 1'-(2-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

1'-(2-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No. B4446093
M. Wt: 299.30 g/mol
InChI Key: YWIHUPMVAIETAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(2-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as ABX-1431, is a novel small molecule drug that has shown potential therapeutic effects in various neurological disorders. This drug has been developed by Abide Therapeutics, a biopharmaceutical company that focuses on developing drugs for neurological disorders.

Mechanism of Action

1'-(2-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one works by inhibiting the enzyme monoacylglycerol lipase (MAGL), which is responsible for breaking down endocannabinoids. By inhibiting MAGL, 1'-(2-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one increases the levels of endocannabinoids, which in turn leads to a reduction in pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
1'-(2-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and anxiety in various animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1'-(2-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is its specificity for MAGL, which reduces the risk of off-target effects. However, one of the limitations of 1'-(2-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the development and application of 1'-(2-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. One area of research is the potential therapeutic effects of 1'-(2-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in various neurological disorders, including chronic pain, anxiety, and Alzheimer's disease. Another area of research is the development of more effective formulations of 1'-(2-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the safety and efficacy of 1'-(2-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in humans.

Scientific Research Applications

1'-(2-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been extensively studied for its potential therapeutic effects in various neurological disorders. It has been shown to have a positive effect on the endocannabinoid system, which plays a critical role in regulating various physiological processes, including pain, mood, appetite, and inflammation.

properties

IUPAC Name

1'-[(2-fluorophenyl)methyl]spiro[1,3-dioxolane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3/c18-14-7-3-1-5-12(14)11-19-15-8-4-2-6-13(15)17(16(19)20)21-9-10-22-17/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIHUPMVAIETAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1'-(2-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
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1'-(2-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
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1'-(2-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
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1'-(2-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
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1'-(2-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

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